molecular formula C13H9NO3 B1250634 Clausine O

Clausine O

Cat. No. B1250634
M. Wt: 227.21 g/mol
InChI Key: RTRVKTRUQDUIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clausine O is a member of carbazoles. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Structural Studies

  • Clausine O, a carbazole alkaloid, has been the focus of various synthetic and structural studies. Its synthesis involves techniques like iron-mediated total synthesis, which also yields other related alkaloids such as clausine H and clausine K. This process is significant for the study of naturally occurring carbazole alkaloids, highlighting the compound's structural and synthetic interest in organic chemistry (Krahl, Kataeva, Schmidt, & Knölker, 2013).

Biological Activities and Potential Applications

  • The interest in Clausine O extends beyond its chemical synthesis to its biological activities and potential applications. While specific studies on Clausine O's biological activities are limited, related compounds in the carbazole alkaloid family exhibit a range of biological activities. For example, Clausine Z, another carbazole alkaloid, shows inhibitory activity against cyclin-dependent kinase 5 and protective effects on cerebellar granule neurons, suggesting potential neurological applications (Potterat, Puder, Bolek, Wagner, Ke, Ye, & Gillardon, 2005). Moreover, Clausine E has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO) demethylase activity, indicating possible implications in obesity research (Wang, Li, Han, Wang, Song, Wang, & Chang, 2019).

properties

Product Name

Clausine O

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

2,7-dihydroxy-9H-carbazole-3-carbaldehyde

InChI

InChI=1S/C13H9NO3/c15-6-7-3-10-9-2-1-8(16)4-11(9)14-12(10)5-13(7)17/h1-6,14,16-17H

InChI Key

RTRVKTRUQDUIKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC3=C2C=C(C(=C3)O)C=O

synonyms

clausine O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.